

# Application Note & Protocol: Fischer Esterification of Benzoic Acid with p-Cresol

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## Compound of Interest

Compound Name: *p*-Tolyl benzoate

Cat. No.: B1584696

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## Abstract

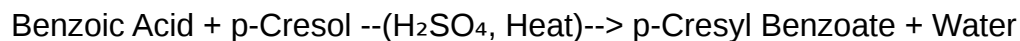
This document provides a comprehensive protocol for the synthesis of *p*-cresyl benzoate via the Fischer esterification of benzoic acid with *p*-cresol. Fischer esterification is a classic and widely used method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2] This process is reversible and relies on Le Chatelier's principle to drive the reaction towards the product, typically by using an excess of one reactant or by removing water as it is formed.[3][4] This application note details the experimental procedure, purification by recrystallization, and characterization of the final product, intended for researchers in organic synthesis and drug development.

## Introduction

The ester *p*-cresyl benzoate is synthesized from benzoic acid and *p*-cresol. This reaction is an example of a Fischer-Speier esterification, a cornerstone of organic synthesis for creating ester functional groups from simple starting materials.[5] The reaction proceeds by heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or *p*-toluenesulfonic acid.[6] The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for nucleophilic attack by the alcohol.[7] Subsequent dehydration yields the ester and water. Due to the equilibrium nature of the reaction, specific strategies are often employed to achieve high yields.[1]

## Reaction Mechanism and Experimental Workflow

The overall reaction is as follows:



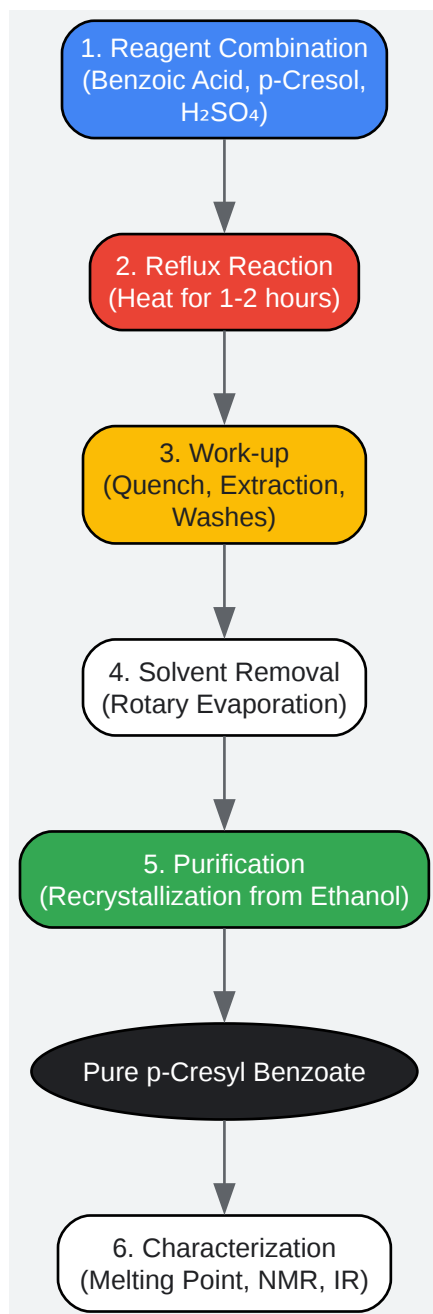
The mechanism for the Fischer esterification involves several key reversible steps, beginning with the protonation of the carbonyl oxygen of benzoic acid by the catalyst. This is followed by the nucleophilic attack of p-cresol, proton transfer, and the elimination of a water molecule to form the final ester product.[7]



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Caption: Fischer Esterification Reaction Mechanism.

The experimental procedure follows a logical sequence of reaction, isolation, purification, and characterization to obtain the pure product.



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Caption: Overall Experimental Workflow.

## Experimental Protocol

### Materials and Equipment

- Reagents: Benzoic acid, p-cresol, concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), diethyl ether (or ethyl acetate), 5% sodium bicarbonate (NaHCO<sub>3</sub>) solution, saturated sodium chloride (brine)

solution, anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and ethanol.

- Equipment: Round-bottomed flask (100 mL), reflux condenser, heating mantle, separatory funnel (250 mL), beakers, Erlenmeyer flasks, Buchner funnel, filter paper, rotary evaporator, melting point apparatus, NMR spectrometer, and IR spectrometer.

## Procedure

- Reaction Setup: In a 100 mL round-bottomed flask, combine benzoic acid and p-cresol.
- Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the flask while swirling.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 60-90 minutes.[\[1\]](#)
- Work-up and Isolation:
  - Allow the reaction mixture to cool to room temperature.
  - Pour the cooled mixture into a separatory funnel containing 75 mL of cold water.[\[1\]](#)
  - Rinse the reaction flask with 35 mL of diethyl ether and add this to the separatory funnel.  
[\[1\]](#)
  - Stopper the funnel, shake vigorously while periodically venting, and allow the layers to separate.
  - Drain and discard the lower aqueous layer.
  - Wash the organic layer sequentially with 25 mL of water, two 25 mL portions of 5% sodium bicarbonate solution (to remove unreacted acid), and finally with 25 mL of brine.[\[1\]](#)[\[8\]](#)
- Drying and Solvent Removal:
  - Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

- Filter the drying agent and transfer the filtrate to a pre-weighed round-bottomed flask.
- Remove the diethyl ether using a rotary evaporator to yield the crude p-cresyl benzoate.

## Purification

- Recrystallization: Purify the crude solid product by recrystallization. Dissolve the crude p-cresyl benzoate in a minimum amount of hot ethanol in an Erlenmeyer flask.<sup>[9]</sup>
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol.
- Drying: Dry the crystals in a desiccator or a vacuum oven to a constant weight. Calculate the final yield.

## Data Presentation

**Table 1: Reagent and Solvent Quantities**

Reagent/Solvent	Molecular Weight (g/mol)	Amount	Moles
Benzoic Acid	122.12	5.00 g	0.041
p-Cresol	108.14	4.87 g	0.045
Conc. Sulfuric Acid	98.08	1.5 mL	~0.028
Diethyl Ether	74.12	~70 mL	-
Ethanol (for recrystallization)	46.07	As needed	-

**Table 2: Product Information and Expected Yield**

Product	Molecular Formula	Molecular Weight ( g/mol )	Theoretical Yield (g)	Appearance
p-Cresyl Benzoate	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	212.24	8.70 g	White Crystalline Solid

Note: Actual yields may vary but are often in the range of 70-85% after purification.

**Table 3: Characterization Data for p-Cresyl Benzoate**

Property	Expected Value
Melting Point	71-72 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	~8.1 (d, 2H), ~7.5 (m, 3H), ~7.2 (d, 2H), ~7.0 (d, 2H), ~2.3 (s, 3H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	~165, ~149, ~138, ~133, ~130, ~129.5, ~128.5, ~121, ~21
IR (cm <sup>-1</sup> )	~1735 (C=O stretch), ~1270 & 1100 (C-O stretch), ~3070 (Aromatic C-H)

## Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive and can cause severe burns.
- Organic solvents like diethyl ether and ethanol are highly flammable. Perform the experiment away from open flames or spark sources.
- Ensure the work area is well-ventilated.

## Conclusion

This protocol outlines a reliable method for the synthesis of p-cresyl benzoate using the Fischer esterification reaction. The procedure, including the aqueous work-up and recrystallization, is designed to yield a product of high purity suitable for further applications in research and development.[1][9] Adherence to the specified safety precautions is essential for a safe and successful synthesis.

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